molecular formula C19H22N2O4 B11549394 N'-[(E)-(2,4-dihydroxy-3,6-dimethylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

N'-[(E)-(2,4-dihydroxy-3,6-dimethylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B11549394
M. Wt: 342.4 g/mol
InChI Key: LSJCIZHCDPHMLL-AWQFTUOYSA-N
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Description

N’-[(E)-(2,4-dihydroxy-3,6-dimethylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dihydroxy-3,6-dimethylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 2,4-dihydroxy-3,6-dimethylbenzaldehyde with 2-(2,6-dimethylphenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dihydroxy-3,6-dimethylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(2,4-dihydroxy-3,6-dimethylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dihydroxy-3,6-dimethylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with cellular receptors: Modulating signal transduction pathways.

    Scavenging free radicals: Providing antioxidant protection.

Comparison with Similar Compounds

Similar Compounds

    2’,4’-Dihydroxy-3’,6’-dimethoxychalcone: Shares similar structural features but with methoxy groups instead of methyl groups.

    N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide: Another hydrazide derivative with different substituents.

Uniqueness

N’-[(E)-(2,4-dihydroxy-3,6-dimethylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to its specific combination of hydroxyl and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxy-3,6-dimethylphenyl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C19H22N2O4/c1-11-6-5-7-12(2)19(11)25-10-17(23)21-20-9-15-13(3)8-16(22)14(4)18(15)24/h5-9,22,24H,10H2,1-4H3,(H,21,23)/b20-9+

InChI Key

LSJCIZHCDPHMLL-AWQFTUOYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C(=C(C=C2C)O)C)O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C(=C(C=C2C)O)C)O

Origin of Product

United States

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